molecular formula C11H7FN2O3 B119052 2-(4-Fluorophenoxy)-3-nitropyridine CAS No. 147143-58-6

2-(4-Fluorophenoxy)-3-nitropyridine

Cat. No. B119052
M. Wt: 234.18 g/mol
InChI Key: CCUGBHTWDHSEOA-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenoxy)-3-nitropyridine” is likely a compound that contains a pyridine ring, a nitro group, and a fluorophenoxy group . It’s important to note that the properties and behaviors of this compound can be influenced by these functional groups and their positions .


Synthesis Analysis

While specific synthesis methods for “2-(4-Fluorophenoxy)-3-nitropyridine” are not available, similar compounds are often synthesized through methods such as refluxing or physical vapor deposition .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenoxy)-3-nitropyridine” would likely be influenced by the presence of the pyridine ring, the nitro group, and the fluorophenoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluorophenoxy)-3-nitropyridine” would be influenced by its molecular structure. For instance, similar compounds have properties such as specific density, boiling point, vapor pressure, and more .

Scientific Research Applications

  • Synthesis and Structure Elucidation
    • Field : Chemistry
    • Application Summary : The compound 2-(4-fluorophenoxy)acetic acid was synthesized and its structure was elucidated .
    • Methods : The compound was synthesized by refluxing, and its structure was elucidated using various analytical methods .
    • Results : The compound crystallizes as a monoclinic compound with specific measurements .

Safety And Hazards

Safety data sheets for similar compounds suggest precautions such as avoiding dust formation, avoiding contact with skin and eyes, and using only in well-ventilated areas .

Future Directions

The future directions for “2-(4-Fluorophenoxy)-3-nitropyridine” would depend on its potential applications. Similar compounds have been studied for various applications, including medicinal and industrial uses .

properties

IUPAC Name

2-(4-fluorophenoxy)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUGBHTWDHSEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372080
Record name 2-(4-fluorophenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727068
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Fluorophenoxy)-3-nitropyridine

CAS RN

147143-58-6
Record name 2-(4-fluorophenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 147143-58-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydride (7.2 g, 180.4 mmol) was slowly added at 0° C. to a solution of 4-fluorophenol (17.11 g, 152.6 mmol) in 200 ml of N,N-dimethylformamide and then the reaction mixture was stirred for 30 minutes at room temperature. 4-Chloro-3-nitropyridine (22.0 g, 138.8 mmol) prepared in Step 1 of Preparation 1 was added at 0° C. to the reaction mixture, which was stirred for 1 hour at room temperature, diluted with 200 ml of ethyl acetate, and then washed with 200 ml of water three times. The separated organic layer was dried on anhydrous magnesium sulfate and then concentrated under reduced pressure to give the titled compound as a pale yellow solid (25.2 g, 76.8%).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
17.11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
76.8%

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